molecular formula C16H15NO2 B4893612 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide

4-[(3-phenyl-2-propen-1-yl)oxy]benzamide

Cat. No. B4893612
M. Wt: 253.29 g/mol
InChI Key: VZOKHIGLKDOCGC-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PPOB, is a novel compound that has been synthesized and studied extensively for its potential therapeutic applications. PPOB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is also stable under physiological conditions, which allows for long-term storage and transportation. However, one of the limitations of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has a short half-life in vivo, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and identify its molecular targets and downstream signaling pathways. Another direction is to optimize the synthesis method of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and develop more potent and selective analogs. Additionally, future studies could focus on the in vivo efficacy and safety of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, and explore its potential clinical applications in cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 4-hydroxybenzamide with cinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.

Scientific Research Applications

4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

4-[(E)-3-phenylprop-2-enoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H2,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOKHIGLKDOCGC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-phenylprop-2-enoxy]benzamide

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